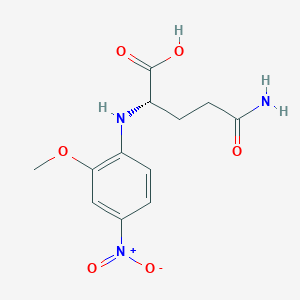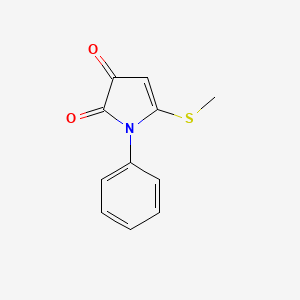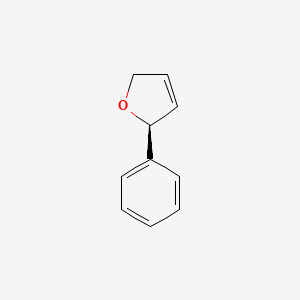![molecular formula C44H30N4O2 B14278981 2,2'-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] CAS No. 159726-85-9](/img/structure/B14278981.png)
2,2'-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylene bridge connecting two phenanthroline units, each substituted with a methoxyphenyl group. Its intricate structure makes it a subject of interest in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] typically involves multi-step organic reactions. One common method includes the condensation of 9-(4-methoxyphenyl)-1,10-phenanthroline with a 1,3-phenylene dibromide under specific conditions. The reaction often requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2,2’-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the formation of reduced phenanthroline derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various reduced phenanthroline compounds .
科学的研究の応用
2,2’-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
作用機序
The mechanism of action of 2,2’-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] largely depends on its application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen atoms, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical reactions. In biological systems, its fluorescent properties can be utilized for imaging, where it interacts with biological molecules and emits light upon excitation .
類似化合物との比較
Similar Compounds
- 2,2’-(1,4-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]
- 2,2’-(1,3-Phenylene)bis[9-phenyl-1,10-phenanthroline]
- 2,2’-(1,4-Phenylene)bis(1H-naphtho[2,3-d]imidazole-4,9-dione)
Uniqueness
What sets 2,2’-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] apart is its specific substitution pattern and the presence of methoxy groups, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring precise control over electronic characteristics, such as in organic electronics and catalysis .
特性
CAS番号 |
159726-85-9 |
|---|---|
分子式 |
C44H30N4O2 |
分子量 |
646.7 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-9-[3-[9-(4-methoxyphenyl)-1,10-phenanthrolin-2-yl]phenyl]-1,10-phenanthroline |
InChI |
InChI=1S/C44H30N4O2/c1-49-35-18-10-27(11-19-35)37-22-14-29-6-8-31-16-24-39(47-43(31)41(29)45-37)33-4-3-5-34(26-33)40-25-17-32-9-7-30-15-23-38(46-42(30)44(32)48-40)28-12-20-36(50-2)21-13-28/h3-26H,1-2H3 |
InChIキー |
DHFGUMDDFPOBPN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC(=CC=C5)C6=NC7=C(C=CC8=C7N=C(C=C8)C9=CC=C(C=C9)OC)C=C6)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14278912.png)



![2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde](/img/structure/B14278926.png)
![N-[(Piperidine-1-carbothioyl)sulfanyl]formamide](/img/structure/B14278939.png)





![1-[(Octadecyloxy)methyl]pyrene](/img/structure/B14278970.png)

